![molecular formula C7H6N2O3 B13317909 2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is a compound characterized by the presence of an oxazole ring, a carboxylic acid group, and a prop-2-yn-1-ylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of propargyl bromide with glycine derivatives, followed by saponification and hydrolysis. Another method includes the use of propargylation reagents that act as nucleophiles towards carbonyl functionalities in aldehydes or ketones, leading to the formation of homopropargylic alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes purification steps such as recrystallization from aqueous solutions or chromatographic techniques to ensure a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted glycine derivatives, homopropargylic alcohols, and other functionalized amino acids.
Aplicaciones Científicas De Investigación
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is known for its role as an inhibitor of various enzymes, including cystathionine gamma-lyase, which is involved in the synthesis of hydrogen sulfide, a significant signaling molecule in biological systems.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism by which 2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of cystathionine gamma-lyase, thereby affecting the synthesis of hydrogen sulfide. The compound’s unique structure allows it to interact with various enzymes and proteins, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Propargylglycine: A non-proteinogenic amino acid characterized by the presence of a propargyl group attached to the alpha carbon of glycine.
O-2-Propyn-1-yl-L-tyrosine: A compound with a similar propargyl group but attached to a tyrosine residue.
Uniqueness
2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid is unique due to its oxazole ring structure combined with the propargyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
2-(prop-2-ynylamino)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c1-2-3-8-7-9-5(4-12-7)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11) |
Clave InChI |
KTWRDYPGVWAFBW-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1=NC(=CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


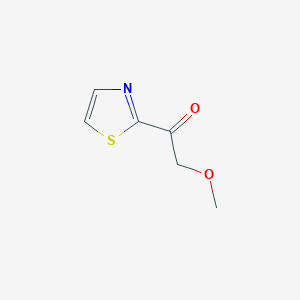
![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)

![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
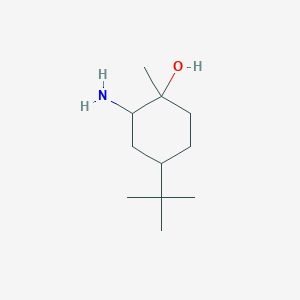
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
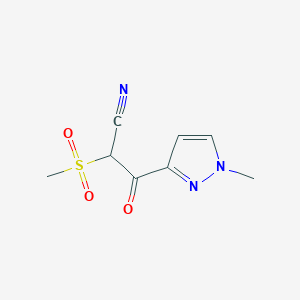
![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
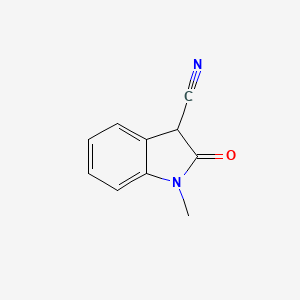
![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
![4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317921.png)
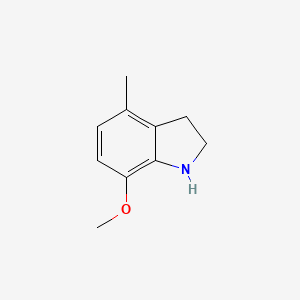
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
